Tat-BP

Respiratory Epithelial Cytotoxicity Structure-Activity Relationship Ciliated Cell Pathology

Researchers modeling pertussis respiratory pathology require authentic tracheal cytotoxin, yet generic muramyl peptides like MDP fail to activate NOD1 or recapitulate ciliostasis. Tat-BP (CAS 94102-64-4) is the sole B. pertussis virulence factor that reproduces the ciliated cell extrusion and cytopathology characteristic of whooping cough. • Selective murine NOD1 agonist-does not activate human NOD1, enabling species-specific innate immunity studies. • >1000-fold more potent than truncated analogs lacking the intact meso-DAP side chain; essential benchmark for SAR investigations. • ≥95% purity, supplied as a research-use-only glycopeptide with certificate of analysis. In stock for immediate global dispatch.

Molecular Formula C37H59N7O20
Molecular Weight 921.9 g/mol
CAS No. 94102-64-4
Cat. No. B1199267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTat-BP
CAS94102-64-4
SynonymsTAT-BP
tracheal cytotoxin, Bordetella pertussis
Molecular FormulaC37H59N7O20
Molecular Weight921.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C
InChIInChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1
InChIKeyUPFMKPIBAIPLHT-RSJSDIDPSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tat-BP (Tracheal Cytotoxin): Structure and Biological Activity


Tat-BP, chemically designated as N-[N-Acetyl-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-1,6-anhydro-β-muramoyl]-L-alanyl-D-γ-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine, is a 921.9 Da disaccharide-tetrapeptide glycopeptide [1]. It is the primary soluble peptidoglycan fragment released by Bordetella pertussis during log-phase growth and is functionally identified as tracheal cytotoxin (TCT) [2]. As a muramyl peptide, it contains the unique meso-diaminopimelic acid (meso-DAP) residue, which is a critical structural determinant for its specific biological activities, distinguishing it from other muramyl peptides like muramyl dipeptide (MDP) [3]. This compound is an essential tool for studies of pertussis pathogenesis, ciliated epithelial cell toxicity, and NOD1-mediated innate immunity [4].

Why Tat-BP Cannot Be Substituted


Tat-BP (tracheal cytotoxin) possesses a unique structural feature—the presence of meso-diaminopimelic acid (meso-DAP) within a specific disaccharide-tetrapeptide framework—that confers biological activities distinct from other muramyl peptides like muramyl dipeptide (MDP) or GM-TriDAP [1]. While MDP is the minimal NOD2 agonist common to all peptidoglycans, Tat-BP preferentially activates NOD1 due to its DAP-containing tetrapeptide stem [2]. Critically, the human orthologue of NOD1 (hNOD1) poorly detects Tat-BP, whereas mouse NOD1 (mNOD1) efficiently senses it, a host-specificity not observed for MDP or GM-TriDAP [3]. Furthermore, structure-activity relationship studies show that the free amino and carboxyl groups on the meso-DAP side chain are essential for Tat-BP's respiratory epithelial cytotoxicity, with truncated analogs lacking these groups being >1000-fold less active [4]. Therefore, substituting Tat-BP with other muramyl peptides will not recapitulate its specific effects on ciliated cell cytopathology or its biased NOD1 signaling.

Quantitative Evidence for Tat-BP Selection


Superior Respiratory Cytotoxicity vs. Truncated Analogs

Tat-BP (tracheal cytotoxin) exhibits at least 1000-fold greater potency in inhibiting DNA synthesis in hamster trachea epithelial (HTE) cells compared to truncated analogs that lack the meso-diaminopimelic acid (A2pm) side chain or its free amine/carboxyl groups [1]. This establishes the essential requirement of the intact meso-DAP residue for full cytotoxic activity, a feature absent in many other muramyl peptides like muramyl dipeptide (MDP) [2].

Respiratory Epithelial Cytotoxicity Structure-Activity Relationship Ciliated Cell Pathology

NOD1-Selective Signaling vs. MDP

Tat-BP is a selective NOD1 agonist, whereas muramyl dipeptide (MDP) is a NOD2 agonist. In reporter assays, Tat-BP stimulated murine NOD1-dependent NF-κB activation, while MDP did not [1]. Conversely, MDP activates NOD2, a receptor that does not recognize Tat-BP due to the absence of the meso-DAP motif in MDP [2]. This functional dichotomy is critical for dissecting NOD1- versus NOD2-specific pathways.

Innate Immunity NOD1 Agonist NOD2 Agonist Pattern Recognition Receptor

Host-Specific NOD1 Sensing: Mouse vs. Human

Tat-BP displays a striking host specificity in its NOD1-dependent signaling. Murine NOD1 (mNOD1) efficiently detects Tat-BP and triggers NF-κB activation and cytokine secretion, whereas human NOD1 (hNOD1) exhibits a markedly reduced response to the same molecule [1]. This is in contrast to the NOD2 agonist MDP, which is recognized by both human and mouse NOD2 [2]. This species difference is attributed to the requirement of a tetrapeptide structure (L-Ala-D-Glu-mesoDAP-D-Ala) for mNOD1 sensing, while hNOD1 requires a tripeptide (L-Ala-D-Glu-mesoDAP) [3].

Species-Specific Immunity NOD1 Ortholog Host-Pathogen Interaction

Unique Ciliated Cell Damage vs. Other Toxins

Tat-BP is the only virulence factor produced by Bordetella pertussis that has been demonstrated to reproduce the specific respiratory epithelial cytopathology characteristic of whooping cough, including ciliostasis and extrusion of ciliated cells from the epithelium [1]. Other well-known B. pertussis toxins, such as pertussis toxin (PTX) and adenylate cyclase toxin (ACT), do not recapitulate this hallmark pathology in explanted hamster tracheal tissue or human nasal biopsies [2]. This unique activity is not observed with MDP or GM-TriDAP [3].

Ciliostasis Pertussis Pathogenesis Ciliated Cell Extrusion

Key Research Applications for Tat-BP


Modeling Ciliated Epithelial Damage In Vitro

Tat-BP is the only B. pertussis virulence factor that recapitulates the ciliostasis and ciliated cell extrusion characteristic of whooping cough [1]. Researchers should use this compound to establish in vitro models of respiratory epithelial injury using primary human nasal epithelial cells, hamster tracheal organ cultures, or immortalized cell lines. This model is essential for studying early host-pathogen interactions and for screening compounds that may protect ciliated cells from TCT-induced damage [2].

NOD1-Dependent Innate Immune Signaling in Mice

Tat-BP serves as a selective and potent agonist of murine NOD1, but not human NOD1, making it an invaluable tool for dissecting NOD1-specific pathways in mouse models [3]. It can be used to stimulate cytokine production, NO release, and macrophage maturation in a NOD1-dependent manner [4]. This is critical for studies where a pure NOD1 stimulus is required, as MDP will not activate this receptor [5].

Structure-Activity Relationship Studies of Cytotoxicity

Given the >1000-fold difference in cytotoxic potency between native Tat-BP and truncated analogs lacking the intact meso-DAP side chain [6], this compound is the benchmark for SAR investigations. It enables the systematic evaluation of how modifications to the disaccharide, peptide stem, or meso-DAP side chain affect cytotoxicity and NOD receptor activation, providing a defined baseline against which synthetic analogs can be compared [7].

Species-Specific Innate Immunity and Evolution Studies

The differential sensing of Tat-BP by mouse versus human NOD1 [8] makes it a key reagent for studying the evolution of innate immune recognition. Researchers can use this compound to explore why human NOD1 has evolved to poorly recognize the tetrapeptide structure, while mouse NOD1 remains highly sensitive, offering insights into host adaptation to different bacterial pathogens and commensals [9].

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